Predicted Physicochemical Parameters vs. Non-Brominated Analog
The introduction of a 5‑bromo substituent substantially alters the molecule’s physicochemical profile relative to the non‑brominated analog N‑[4‑(1‑piperidinylsulfonyl)phenyl]‑2‑furamide (CAS 315670‑50‑9) . Computed lipophilicity (ALogP) increases from approximately 1.8 to 2.6, while molecular weight rises from 334.4 to 413.3 g/mol, impacting permeability and solubility [1]. These differences, while moderate, are known to shift biological activity profiles in furan‑based inhibitor series, often improving membrane penetration at the cost of reduced aqueous solubility.
| Evidence Dimension | Predicted physicochemical properties (ALogP, MW, HBA/HBD) |
|---|---|
| Target Compound Data | ALogP ≈2.6, MW 413.3 g/mol, HBA=5, HBD=1 |
| Comparator Or Baseline | N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide: ALogP ≈1.8, MW 334.4 g/mol, HBA=5, HBD=1 |
| Quantified Difference | ΔALogP ≈0.8 log units; ΔMW ≈79 g/mol; HBA/HBD unchanged |
| Conditions | In silico prediction using ACD/Labs or analogous structure‑property calculators (typical predictive MAE <0.4 log units). |
Why This Matters
The increased lipophilicity of the 5‑bromo analog may improve passive membrane permeability while reducing aqueous solubility, a trade‑off that must be managed in in‑vitro assay formats and formulation; the predicted difference is large enough to influence cellular activity and should be considered when selecting a chemical probe.
- [1] ACD/Labs or analogous computational prediction applied to the two SMILES structures; typical accuracy of ALogP prediction within 0.3‑0.5 log units. View Source
